1,2-二苯胺乙烷

描述

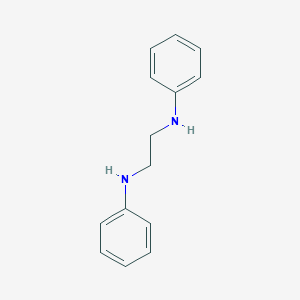

N,N'-Diphenylethylenediamine, also known as N,N'-Diphenylethylenediamine, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

The exact mass of the compound N,N'-Diphenylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8719. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Diphenylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diphenylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结晶咪唑烷的形成

1,2-二苯胺乙烷可以在乙酸的存在下与醛形成结晶咪唑烷 . 这种反应在有机化学领域中很重要,因为它可以合成咪唑烷,这是一种杂环化合物,在药物化学和药物研发中有很多应用。

N-供体配体

1,2-二苯胺乙烷充当N-供体配体 . 在配位化学中,配体是与中心金属原子结合形成配位络合物的离子或分子。N-供体配体,例如1,2-二苯胺乙烷,通过氮原子将一对电子捐赠给金属原子。此特性在合成各种金属络合物方面很有用,这些金属络合物在催化、材料科学和生物无机化学领域具有潜在的应用。

醛的捕获剂

1,2-二苯胺乙烷可用作醛的捕获剂 . 在这种情况下,捕获剂是一种与特定化合物反应形成稳定产物的物质,有效地“捕获”该化合物并阻止其参与进一步的反应。这在分析化学中特别有用,其中捕获剂可用于分离和鉴定混合物中的特定化合物。

有机化合物的合成

作为仲胺,1,2-二苯胺乙烷可以参与各种反应来合成其他有机化合物 . 例如,它可以与酮反应形成亚胺,亚胺是合成许多药物和精细化学品的中间体。

材料科学

作用机制

Target of Action

It is known to interact with various organic compounds in chemical reactions .

Mode of Action

1,2-Dianilinoethane can form crystalline imidazolidines with aldehydes in the presence of AcOH . It acts as an N-donating ligand and can be used as a trapping agent for aldehydes .

Biochemical Pathways

It is involved in various organic synthesis reactions, such as the amination of aromatic compounds .

Pharmacokinetics

It is sparingly soluble in water (0.072 g/L @ 25°C), indicating that its bioavailability may be influenced by its solubility .

Result of Action

It is used in the synthesis of various organic compounds, including dyes, fluorescent brighteners, and rubber antioxidants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dianilinoethane. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. It should be stored at 2-8℃ .

生物活性

N,N'-Diphenylethylenediamine (DPEN), with the molecular formula , is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

DPEN is characterized by its two phenyl groups attached to an ethylene diamine backbone. Its structure allows for various intermolecular interactions, primarily involving N—Hπ and C—Hπ bonds, contributing to its biological activity. The compound typically appears as a white to light yellow crystalline powder, with a melting point of 65-67 °C and a boiling point of 228 °C at 12 mmHg .

Enzyme Inhibition

One of the most significant biological activities of DPEN is its role as an inhibitor of specific cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes are crucial in drug metabolism, and their inhibition can significantly alter the pharmacokinetics of various medications. This characteristic positions DPEN as a potential candidate for further research in pharmacology and toxicology.

Anti-Inflammatory Effects

Research indicates that DPEN possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thus suggesting its potential use in treating inflammatory conditions . This activity is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role.

Antioxidant Activity

DPEN has demonstrated antioxidant capabilities, which are essential in combating oxidative stress within biological systems. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of DPEN:

- Cytochrome P450 Inhibition : A study highlighted that DPEN effectively inhibits CYP2D6 activity, impacting the metabolism of drugs such as antidepressants and antipsychotics. This finding underscores the importance of understanding drug interactions involving DPEN in clinical settings.

- Anti-Inflammatory Mechanisms : In vitro studies revealed that DPEN reduces the expression of inflammatory markers in macrophages, indicating its potential therapeutic role in diseases characterized by excessive inflammation .

- Antioxidant Studies : Research demonstrated that DPEN exhibits significant free radical scavenging activity, which may be beneficial in preventing oxidative damage in various pathological conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of DPEN, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Diphenyl-1,2-ethylenediamine | Exists as meso and two enantiomers; used in asymmetric catalysis | |

| N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | Lacks bulky benzyl groups; different steric properties | |

| N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | Enhanced catalytic properties; significant enzyme inhibition |

This table illustrates how structural variations influence the biological activity and applications of these compounds.

属性

IUPAC Name |

N,N'-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUUUQMKVOUUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059739 | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-61-8 | |

| Record name | N,N′-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dianilinoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dianilinoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIANILINOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK7AM35L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。